D-Threo-sphingosine chemical structure and properties
D-Threo-sphingosine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Threo-sphingosine is a stereoisomer of sphingosine (B13886), a fundamental long-chain amino alcohol that serves as a backbone for sphingolipids, a class of lipids critically involved in cellular signaling, membrane structure, and regulation. While the D-erythro form is the most common naturally occurring stereoisomer, the unique chemical properties and biological activities of other isomers, including D-Threo-sphingosine, are of increasing interest in biomedical research and drug development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological roles of D-Threo-sphingosine. It includes a summary of its key properties in tabular format, detailed experimental protocols for its study, and visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Chemical Structure and Identification
D-Threo-sphingosine is an 18-carbon amino alcohol characterized by a specific stereochemical configuration at its two chiral centers (C2 and C3) and a trans double bond between C4 and C5.
Systematic Name (IUPAC): (2R,3R,4E)-2-aminooctadec-4-ene-1,3-diol[1][2]
Stereochemistry: The "Threo" designation indicates the relative configuration of the amino and hydroxyl groups at C2 and C3, which are on opposite sides in a Fischer projection. The "D" designation refers to the configuration at C2, analogous to D-glyceraldehyde.
Chemical Identifiers: A comprehensive list of identifiers for D-Threo-sphingosine is provided in the table below.
Physicochemical Properties
The distinct stereochemistry of D-Threo-sphingosine influences its physical and chemical properties, which in turn affect its biological activity and interactions.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₇NO₂ | [1][3] |
| Molecular Weight | 299.5 g/mol | [1][2] |
| CAS Number | 6036-85-7 | [1][2] |
| Appearance | Solid | [4] |
| Solubility | Soluble in Chloroform (B151607), DMSO, Ethanol, and Methanol (B129727). | [4] |
| Melting Point | Data not readily available for the pure D-Threo isomer. The related D-erythro-sphingosine has a melting point of 67-81°C. | [5] |
| Specific Optical Rotation | Specific values for D-Threo-sphingosine are not consistently reported in readily available literature. The determination of stereoisomers can be achieved through techniques like vibrational circular dichroism (VCD). | [6] |
Biological Significance and Signaling Pathways
Sphingolipids, including sphingosine and its derivatives, are not merely structural components of cell membranes but also potent signaling molecules. The phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P) is a critical step in many signaling cascades.[7][8][9][10] S1P acts as an extracellular ligand for a family of G protein-coupled receptors (S1PRs) and also has intracellular targets, regulating processes such as cell survival, proliferation, migration, and inflammation.[7][8][10]
The stereochemistry of the sphingoid base can significantly impact its biological activity. For instance, L-threo-sphingosine has been shown to be a more potent inhibitor of protein kinase C (PKC) than the naturally occurring D-erythro-sphingosine.[11][12] Furthermore, unlike the D-erythro isomer, L-threo-sphingosine does not inhibit serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[11][12] While specific signaling pathways exclusively attributed to D-Threo-sphingosine are not extensively characterized, it is plausible that its unique stereochemistry leads to differential interactions with key enzymes and receptors in the sphingolipid metabolic and signaling network.
Sphingosine Kinase and S1P Signaling
The phosphorylation of sphingosine to S1P is a key regulatory node. The balance between the levels of ceramide, sphingosine, and S1P (often termed the "sphingolipid rheostat") can determine cell fate, with ceramide and sphingosine often promoting apoptosis and S1P promoting cell survival and proliferation.
Regulation of Protein Kinase C
Sphingosine is a known inhibitor of Protein Kinase C (PKC), a family of kinases crucial for various cellular processes.[3][13][14][15] The inhibitory effect is stereospecific, with different isomers exhibiting varying potencies. This makes stereoisomers of sphingosine valuable tools for dissecting the roles of specific PKC isoforms in signaling.
Experimental Protocols
The study of D-Threo-sphingosine necessitates robust methods for its extraction from biological matrices, purification, and quantification, as well as assays to probe its biological activity.
Extraction of Sphingolipids from Biological Samples
A common starting point for the analysis of sphingolipids is their extraction from cells, tissues, or plasma. The choice of method depends on the sample type and the downstream application.
Protocol 1: Modified Bligh and Dyer Extraction [16][17]
This protocol is suitable for the extraction of total lipids, including sphingolipids, from cultured cells or tissues.
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Homogenization: Homogenize the biological sample (e.g., cell pellet or tissue) in a mixture of chloroform:methanol (1:2, v/v). For a 100 mg sample, use 3 ml of the solvent mixture.
-
Phase Separation: Add 1 ml of chloroform and 1 ml of water to the homogenate. Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., methanol or mobile phase for HPLC).
Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful technique for the sensitive and specific quantification of individual sphingolipid species, including D-Threo-sphingosine.
Protocol 2: HPLC-MS/MS Analysis of Sphingosine [18][19][20]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).[20]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water.[20]
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[20]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the sphingosine.
-
Flow Rate: 0.3 mL/min.[20]
-
Injection Volume: 5 µL.[20]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For sphingosine (d18:1), a common transition is m/z 300.3 → 282.3. Specific transitions for D-Threo-sphingosine should be optimized. An internal standard, such as sphingosine (d17:1), should be used for accurate quantification.[20]
-
Sphingosine Kinase Activity Assay
This assay measures the activity of sphingosine kinases by quantifying the amount of ATP consumed during the phosphorylation of sphingosine.
Protocol 3: Luminescence-Based Sphingosine Kinase Assay [21]
This is a high-throughput method suitable for screening inhibitors.
-
Reaction Setup: In a 96-well plate, combine the sphingosine kinase enzyme, sphingosine substrate (e.g., D-Threo-sphingosine), and reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the remaining ATP using a luciferase-based ATP detection reagent. The luminescent signal is inversely proportional to the kinase activity.
Conclusion
D-Threo-sphingosine, while less studied than its D-erythro counterpart, represents an important molecule for understanding the structure-activity relationships of sphingolipids. Its unique stereochemistry likely confers distinct biological properties that can be harnessed for the development of novel therapeutic agents and research tools. The methodologies outlined in this guide provide a framework for the detailed investigation of D-Threo-sphingosine's role in cellular processes. Further research is warranted to fully elucidate its specific signaling pathways and biological functions, which will undoubtedly contribute to a more complete picture of the complex world of sphingolipid biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Threo-sphingosine, (+)- | C18H37NO2 | CID 447699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of atypical protein kinase C by sphingosine 1-phosphate revealed by an aPKC-specific activity reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. L-threo-Sphingosine (25695-95-8) for sale [vulcanchem.com]
- 13. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of sphingosine and other sphingolipids on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 17. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
- 19. preprints.org [preprints.org]
- 20. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
